1,5-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-4-10-9(7-8)5-6-11(10)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYKBLADPHGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182132 | |
| Record name | 1H-Indole, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27816-53-1 | |
| Record name | 1,5-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNI9NQ1U57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,5 Dimethyl 1h Indole and Its Functionalized Derivatives
Established Routes for the Construction of the 1,5-Dimethyl-1H-Indole Nucleus
The formation of the this compound scaffold can be achieved through several strategic synthetic pathways, each offering distinct advantages in terms of precursor availability and reaction conditions.
Aniline-Ketone/Aldehyde Condensation and Subsequent Cyclization Approaches
A classic and enduring method for indole (B1671886) synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted aniline (B41778) with a ketone or aldehyde. In the context of this compound, this would typically involve the reaction of N-methyl-p-toluidine with a suitable carbonyl compound, followed by cyclization. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement (the Fischer rearrangement) and subsequent loss of ammonia (B1221849) to afford the indole ring. The choice of acid catalyst and reaction conditions is crucial for optimizing the yield and minimizing side products.
Another relevant approach is the Bischler-Mohlau indole synthesis, where an α-halo-ketone reacts with an excess of an aniline. For the synthesis of a dimethyl-1H-indole derivative, this would involve the reaction of an appropriately substituted aniline with an α-haloketone in the presence of a base.
Regioselective N-Methylation of 5-Methyl-1H-Indole Precursors
A straightforward and widely employed method for the synthesis of this compound is the direct N-methylation of commercially available 5-methyl-1H-indole. This approach is advantageous due to the ready availability of the starting material. The regioselectivity of the methylation, targeting the nitrogen atom of the indole ring, is critical. Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and methyl p-toluenesulfonate (MeOTs). The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent system can significantly influence the efficiency of the reaction. For instance, strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used to ensure complete deprotonation and subsequent methylation.
| Methylating Agent | Base | Solvent | Typical Yield (%) |
| Methyl Iodide | Sodium Hydride | DMF | >90 |
| Dimethyl Sulfate | Potassium Hydroxide | Acetone | 85-95 |
| Methyl p-toluenesulfonate | Potassium Carbonate | Acetonitrile (B52724) | 80-90 |
Palladium-Catalyzed Reductive Cyclization Strategies for Indole Ring Formation
Modern synthetic methodologies have introduced transition-metal-catalyzed reactions for indole synthesis, with palladium-catalyzed strategies being particularly prominent. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. One such strategy involves the reductive cyclization of ortho-nitro- or ortho-azidostyrene derivatives. For the synthesis of this compound, a suitably substituted precursor would be required.
Another powerful palladium-catalyzed method is the Larock indole synthesis. This reaction involves the coupling of a substituted aniline with an alkyne in the presence of a palladium catalyst. To synthesize this compound via this route, N-methyl-p-toluidine could be reacted with a suitable alkyne. The catalytic cycle typically involves oxidative addition of the aniline to the palladium center, followed by alkyne insertion and reductive elimination to form the indole ring.
Site-Selective Functionalization of the this compound Core
Once the this compound nucleus is constructed, its further functionalization at specific positions is often necessary for various applications. The electronic properties of the indole ring direct electrophilic substitution primarily to the C-3 position, and to a lesser extent, the C-2 position.
Formylation Reactions at C-2 and C-3 Positions (e.g., Vilsmeier-Haack, Ammonium Acetate/DMSO Mediated Procedures)
The introduction of a formyl group (-CHO) onto the this compound core is a key transformation that opens up avenues for further synthetic modifications.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. This reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture, which generates the Vilsmeier reagent, a chloroiminium ion. In the case of this compound, the reaction generally proceeds with high regioselectivity at the C-3 position due to the electronic nature of the indole ring.
A milder alternative for formylation is the use of an ammonium acetate/DMSO mediated procedure . This method can offer different regioselectivity or be more suitable for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction.
| Reaction | Reagents | Position of Formylation |
| Vilsmeier-Haack | POCl₃, DMF | C-3 |
| Ammonium Acetate/DMSO | (NH₄)₂SO₄, DMSO | C-2 or C-3 (condition dependent) |
Carboxylation and Esterification Protocols for Carboxylic Acid and Ester Derivatives
The introduction of carboxylic acid or ester functionalities onto the this compound scaffold is another important synthetic modification.
Carboxylation , the addition of a carboxyl group (-COOH), can be achieved through various methods. One common approach involves the formylation of the indole at the C-3 position, followed by oxidation of the resulting aldehyde to a carboxylic acid. Another method is the direct carboxylation using a strong base to deprotonate the indole, followed by quenching with carbon dioxide (CO₂).
Esterification can be subsequently carried out on the carboxylic acid derivative. Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol to form the ester. Direct C-H carboxylation and esterification reactions catalyzed by transition metals are also emerging as powerful tools.
| Functional Group | Synthetic Method | Key Reagents |
| Carboxylic Acid | Oxidation of Aldehyde | KMnO₄, CrO₃ |
| Carboxylic Acid | Direct Carboxylation | n-BuLi, CO₂ |
| Ester | Fischer Esterification | Alcohol, Acid Catalyst |
| Ester | Acyl Chloride Route | SOCl₂, Alcohol |
Halogenation Strategies for Substituted this compound Derivatives (e.g., Bromination)
Halogenation of the indole nucleus is a fundamental strategy for introducing a versatile functional handle, enabling further elaboration through cross-coupling reactions and other transformations. For this compound derivatives, electrophilic halogenation, particularly bromination, is a common approach. The regioselectivity of this reaction is influenced by the existing substitution pattern on the indole ring.
Research has shown that direct bromination of substituted this compound derivatives can be achieved using standard electrophilic brominating agents. For instance, the bromination of this compound-3-carbaldehyde with bromine (Br₂) in a solvent like dichloromethane (B109758) results in the formation of 5-bromo-1,5-dimethyl-1H-indole-3-carbaldehyde. The directing effects of the N-methyl and C5-methyl groups, along with the deactivating nature of the C3-aldehyde, guide the electrophilic attack. The existence of compounds like 4-bromo-1,5-dimethyl-1H-indole highlights that various isomers can be synthesized, serving as valuable building blocks in organic and medicinal chemistry. cymitquimica.com
The nature of the substituent on the indole nitrogen can significantly influence the position of halogenation. clockss.org While the C3 position is generally the most nucleophilic site in indoles, if this position is blocked, electrophilic substitution typically occurs on the benzene (B151609) ring, most commonly at the C5 position. For N-substituted indoles, control between C5 and C6 halogenation can be influenced by the steric and electronic properties of the N-substituent. clockss.org
| Starting Material | Reagent | Product | Reference |
| This compound-3-carbaldehyde | Br₂ in CH₂Cl₂ | 5-Bromo-1,5-dimethyl-1H-indole-3-carbaldehyde | |
| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-1,5-dimethyl-1H-indole | cymitquimica.com |
| Dimethyl indole-2,3-dicarboxylate | Bromine in Acetic Acid | Dimethyl 5-bromoindole-2,3-dicarboxylate | clockss.org |
Synthesis of Sulfonamide Derivatives Bearing the this compound Moiety
Indole-based sulfonamides are a significant class of compounds, particularly in medicinal chemistry, due to their diverse biological activities. nih.govontosight.ai The synthesis of sulfonamides incorporating the this compound core can be achieved through several established synthetic routes.
A general and effective method involves the direct sulfonation of the indole ring followed by conversion to the sulfonamide. This process typically begins with the reaction of an N-protected indole with chlorosulfuric acid to generate an indole-sulfonyl chloride intermediate. evitachem.com This reactive intermediate is then treated with a desired primary or secondary amine to yield the target sulfonamide derivative. evitachem.com Yields for such reactions can be moderate to high, often ranging from 50% to 89%. evitachem.com
Alternatively, the this compound moiety can be incorporated into a larger molecule that already contains a sulfonamide group. For example, this compound-2-carboxylic acid has been utilized as a building block in the synthesis of complex molecules with potential therapeutic applications. acs.org In such syntheses, the indole carboxylic acid is coupled with an amine fragment which itself is prepared by forming a sulfonamide bond between a sulfonyl chloride and an appropriate amine. acs.org This modular approach allows for the generation of diverse libraries of compounds.
| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Reference |
| This compound | Chlorosulfuric acid, then Amine (R₂NH) | Electrophilic Chlorosulfonation, then Amination | This compound-sulfonamide | evitachem.com |
| This compound-2-carboxylic acid | Amine-containing sulfonamide | Amide Coupling (e.g., using HATU) | Indole-2-carboxamide with a sulfonamide moiety | acs.org |
| Aryl/Heteroaryl sulfonyl chloride | Aniline or Pyridine amine | Sulfonamide formation | Sulfonamide building block for coupling with indole fragment | acs.org |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The functionalization of the this compound scaffold is no exception, with both metal-catalyzed and heterogeneous catalytic systems proving highly effective.
Metal-Catalyzed Methodologies for Selective Functionalization (e.g., Palladium, Rhodium)
Transition-metal catalysis provides powerful tools for the selective functionalization of C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds, which are difficult to achieve through traditional methods. researchgate.net
Palladium (Pd)-catalyzed reactions are cornerstones of modern organic synthesis. For indole derivatives, palladium catalysis is widely used for cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov These reactions typically involve a halogenated indole (e.g., a bromo- or iodo-1,5-dimethyl-1H-indole) which undergoes oxidative addition to a Pd(0) catalyst, followed by transmetalation with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira), and subsequent reductive elimination to yield the functionalized product. nih.gov Furthermore, palladium-catalyzed C-H activation/alkenylation reactions (oxidative Heck reactions) allow for the direct functionalization of the indole core without prior halogenation. beilstein-journals.org
Rhodium (Rh)-catalyzed reactions have emerged as a powerful means for C-H functionalization. acs.org Rhodium(III) catalysts, in particular, can direct the selective allylation of the C2 position of N-substituted indoles. nih.gov For a substrate like this compound, the N-methyl group can act as a directing group, facilitating the C-H activation at the C2 position. The reaction with an allyl alcohol or allene (B1206475) then proceeds to install an allyl group, offering products with excellent regioselectivity and stereoselectivity under mild, oxidant-free conditions. nih.govresearchgate.net
| Catalyst | Reaction Type | Substrate Type | Product Type | Reference |
| Palladium | Suzuki Coupling | Bromo-1,5-dimethyl-1H-indole + Boronic Acid | Aryl-1,5-dimethyl-1H-indole | nih.gov |
| Palladium | Sonogashira Coupling | Iodo-1,5-dimethyl-1H-indole + Alkyne | Alkynyl-1,5-dimethyl-1H-indole | nih.gov |
| Rhodium(III) | C-H Allylation | This compound + Allyl Alcohol | 2-Allyl-1,5-dimethyl-1H-indole | nih.gov |
| Rhodium(III) | C-H Amination | 2-Aryl-1H-indoles + Amines | 2-(2'-Amino)phenylindoles | sci-hub.se |
Heterogeneous Catalysis Employing Clay Minerals (e.g., Montmorillonite K-10) for Indole Reactions
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and environmental compatibility. Montmorillonite K-10, an acidic clay, has proven to be an effective and inexpensive heterogeneous catalyst for a variety of reactions involving the indole nucleus. researchgate.netechemcom.com
Montmorillonite K-10 catalyzes electrophilic substitution reactions of indoles with carbonyl compounds. researchgate.net For example, it facilitates the reaction of indoles with ketones to afford bis(indolyl)methanes, often stopping the reaction at the diindolylmethane stage where stronger acid catalysts might lead to further polymerization or side reactions. researchgate.net
Studies on methyl-substituted indoles, which serve as close analogs for this compound, demonstrate the utility of this catalyst. The reaction of 1,3-dimethylindole (B1617634) with α,β-unsaturated carbonyl compounds like methyl propiolate, catalyzed by Montmorillonite K-10, leads to Michael-type addition products such as methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate. srce.hr Interestingly, under these conditions, rearrangements can also occur, leading to the formation of novel heterocyclic systems like benzo[b]azepine derivatives. srce.hrpleiades.online
| Catalyst | Reaction Type | Reactants | Product Type | Reference |
| Montmorillonite K-10 | Electrophilic Substitution | Indole + Ketone (e.g., Cyclohexanone) | Bis(indolyl)methane | researchgate.net |
| Montmorillonite K-10 | Michael Addition / Rearrangement | 1,3-Dimethylindole + Methyl Propiolate | Bis(indolyl)propanoate / Benzo[b]azepine | srce.hr |
| Montmorillonite K-10 | Synthesis of N-substituted indoles | Primary Amines + Morita–Baylis–Hillman acetate | N-substituted indoles | rsc.org |
Multi-Component Reactions (MCRs) Incorporating this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.goverciyes.edu.tr Indole derivatives are excellent substrates for a wide range of MCRs. ekb.eg
Derivatives of this compound, such as this compound-3-carbaldehyde, are ideal building blocks for such reactions. A common MCR is the three-component reaction between an indole-3-carbaldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a third component like dimedone or barbituric acid. ekb.eg These reactions, often catalyzed by a simple base like triethylamine (B128534) or conducted under solvent-free conditions, lead to the formation of complex, fused heterocyclic systems in a single step. erciyes.edu.trekb.eg
The use of N-methylated indoles, such as N-methylindole, in three-component reactions with aromatic aldehydes and heteroaryl amines has been shown to proceed efficiently under solvent- and catalyst-free conditions, demonstrating the feasibility of incorporating the N-substituted indole core into diverse molecular scaffolds. erciyes.edu.tr This indicates that this compound would be a suitable component for similar transformations, leading to novel and complex gramine-type derivatives.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |
| Three-component condensation | 1H-Indole-3-carbaldehyde | Malononitrile | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Tetrahydrochromene derivatives | ekb.eg |
| Three-component condensation | N-Methylindole | Aromatic Aldehyde | 1-Amino-pyrimidin-2-one | Gramine derivatives with pyrimidine (B1678525) moiety | erciyes.edu.tr |
| Povarov Reaction (formal) | This compound | Aldehyde | Amine or Anilne | Substituted tetrahydroquinolines | nih.gov |
Reactivity Studies and Transformation Mechanisms of 1,5 Dimethyl 1h Indole Derivatives
Electrophilic Aromatic Substitution Patterns in Methylated Indoles
The indole (B1671886) ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is typically the C-3 position of the pyrrole (B145914) ring, which is estimated to be about 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed during the substitution process. bhu.ac.in If the C-3 position is occupied, substitution generally occurs at the C-2 position, and only when all positions on the pyrrole ring are substituted does the electrophile attack the benzene ring, usually at C-5 or C-7. bhu.ac.inwikipedia.org
The substitution pattern of 1,5-dimethyl-1H-indole directly influences the regioselectivity of electrophilic aromatic substitution.
Electronic Effects: The methyl group at the C-5 position is an electron-donating group, which further enhances the electron density of the indole ring system, thereby increasing its reactivity toward electrophiles. The methyl group at the N-1 position also contributes to the electronic properties. This increased nucleophilicity reinforces the inherent preference for electrophilic attack at the C-3 position.
Steric Effects: While the N-1 methyl group does not significantly hinder attack at C-3, it can sterically influence reactions at the C-2 position. The primary role of steric hindrance in electrophilic substitution is often observed when bulkier electrophiles are used or when the position of attack is adjacent to a large substituent. acs.org For many common electrophilic substitution reactions like Vilsmeier-Haack formylation, the electronic activation towards the C-3 position is the dominant factor.
The interplay of these effects ensures that electrophilic attack on this compound occurs almost exclusively at the C-3 position. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, proceeds selectively at C-3 to yield this compound-3-carbaldehyde.
| Reaction Type | Electrophile | Substrate | Major Product | Key Influencing Factor |
|---|---|---|---|---|
| Vilsmeier-Haack | Chloroiminium ion | This compound | This compound-3-carbaldehyde | Electronic (High electron density at C-3) |
| Mannich Reaction | Dimethylaminomethyl cation | This compound | 1,5-Dimethyl-3-(dimethylaminomethyl)-1H-indole | Electronic (High electron density at C-3) |
| Bromination | Br₂ | This compound | 3-Bromo-1,5-dimethyl-1H-indole | Electronic & Steric |
The mechanism of electrophilic aromatic substitution on the indole ring proceeds through a cationic intermediate, often referred to as a Wheland intermediate or σ-complex. wuxiapptec.com The regioselectivity of the reaction is determined by the relative stability of the possible cationic intermediates.
Attack at the C-3 position of an indole results in a cation where the positive charge is adjacent to the nitrogen atom. This allows the nitrogen's lone pair to delocalize the positive charge without disrupting the aromaticity of the benzene ring, leading to a more stable intermediate. bhu.ac.in In contrast, attack at the C-2 position results in a cation where stabilization by the nitrogen lone pair would disrupt the benzene ring's aromatic sextet, making this intermediate less stable. bhu.ac.in
For this compound, the formation of the C-3 cationic intermediate is particularly favored due to the electronic contributions of both methyl groups. The N-methyl group ensures that the nitrogen atom is a potent electron-donating participant in stabilizing the positive charge.
Electronic and Steric Influence of Methyl Substituents on Regioselectivity (e.g., C-3 Preference)
Michael Addition Reactions with α,β-Unsaturated Carbonyl Compounds
Indoles are effective nucleophiles in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov The reaction typically occurs at the nucleophilic C-3 position of the indole. nih.govacs.org The reaction of this compound with α,β-unsaturated ketones, nitriles, and nitro compounds generally proceeds under acidic or Lewis acidic conditions to afford the 3-substituted products. bhu.ac.inresearchgate.net The catalyst activates the α,β-unsaturated system towards nucleophilic attack by the indole. mdpi.com
For example, the reaction of this compound with an enone like methyl vinyl ketone, catalyzed by an acid, would be expected to yield 4-(1,5-dimethyl-1H-indol-3-yl)butan-2-one. The reaction mechanism involves the protonation of the carbonyl oxygen of the enone, which enhances the electrophilicity of the β-carbon, followed by the nucleophilic attack from the C-3 position of the this compound.
| Indole Derivative | Michael Acceptor | Catalyst/Conditions | Product Type | Reported Yields |
|---|---|---|---|---|
| Indole | α,β-Unsaturated Ketones | Iodine | 3-(3-Oxoalkyl)indole | Up to 96% researchgate.net |
| Substituted Indoles | α,β-Unsaturated Ketones | CeCl₃·7H₂O-NaI/Silica Gel | 3-(3-Oxoalkyl)indole | Good yields acs.org |
| Indoles | α,α′-Bis(arylmethylene)cyclopentanones | Iodine | E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones | Good yields nih.gov |
| Indoles | Chalcones | Brønsted Acid Ionic Liquid | β-Indolylketones | Excellent yields mdpi.com |
Pericyclic and Rearrangement Reactions (e.g., Ring Expansion to Benzo[b]azepine Systems)
Indole derivatives can participate in pericyclic reactions, including sigmatropic rearrangements and cycloadditions. researchgate.netresearchgate.net A notable transformation is the ring expansion of indoles to form benzo[b]azepine systems. This can be achieved by reacting indoles with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), under thermal or catalytic conditions. researchgate.net
For instance, the reaction of 1-methylindole (B147185) with DMAD can yield a dimethyl 1-methylbenzo[b]azepine-3,4-dicarboxylate. researchgate.net The proposed mechanism may involve a concerted process. While specific studies on this compound are less common, it is expected to undergo similar transformations. The presence of the C-5 methyl group might influence the reaction rates and the stability of the resulting benzo[b]azepine.
Another relevant pericyclic reaction is the Claisen rearrangement. masterorganicchemistry.com While not directly involving the this compound core itself, derivatives such as 3-allyloxyindoles can undergo this rearrangement to form 2-allylindolin-3-ones. researchgate.net
Reactivity of Specific Functional Groups Introduced onto the this compound System (e.g., Aldehyde Group Reactivity)
Once functional groups are introduced onto the this compound scaffold, they exhibit their own characteristic reactivity. solubilityofthings.comlibretexts.org A prime example is the aldehyde group in this compound-3-carbaldehyde.
The aldehyde functional group is a versatile handle for further synthetic transformations. solubilityofthings.com It can undergo:
Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
Condensation reactions: Such as the Knoevenagel or Wittig reactions to form new carbon-carbon double bonds.
Reductive amination: To synthesize various substituted amines.
Oxidation: To form the corresponding carboxylic acid, this compound-3-carboxylic acid.
The N-1 methyl group can potentially exert steric hindrance on the aldehyde at C-3, possibly reducing its accessibility for nucleophilic reactions compared to N-unsubstituted indole-3-carbaldehydes.
Advanced Spectroscopic and Structural Elucidation of 1,5 Dimethyl 1h Indole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 1,5-dimethyl-1H-indole derivatives, the methyl and aldehyde protons exhibit characteristic chemical shifts. For instance, in this compound-3-carbaldehyde, the N-methyl protons typically appear as a singlet around δ 3.8–4.0 ppm, while the C5-methyl protons resonate as a singlet at approximately δ 2.5 ppm. The aldehyde proton, being significantly deshielded, is observed further downfield as a singlet in the range of δ 9.8–10.2 ppm. The specific chemical shifts can be influenced by the solvent and the presence of other substituents on the indole (B1671886) ring. For example, the ¹H NMR spectrum of 1,7-dimethyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde proton at δ 9.93 ppm, the N-methyl protons at δ 4.09 ppm, and the C7-methyl protons at δ 2.74 ppm. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Protons in Dimethyl-1H-indole-3-carbaldehyde Derivatives
| Compound | N-CH₃ | C-CH₃ | CHO | Aromatic Protons | Solvent |
| This compound-3-carbaldehyde | ~3.8–4.0 | ~2.5 | ~9.8–10.2 | - | - |
| 1,7-Dimethyl-1H-indole-3-carbaldehyde | 4.09 | 2.74 (at C7) | 9.93 | 7.03-8.16 | CDCl₃ |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | 3.65 | 2.62 (at C2) | 10.11 | 7.27-8.26 | CDCl₃ |
¹³C NMR spectroscopy provides invaluable information for confirming the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In indole derivatives, the C3 position bearing an aldehyde group is typically shifted downfield due to the electron-withdrawing nature of the formyl group. For related indole compounds, the C3 resonance has been observed around δ 101.99 ppm in CDCl₃. The methyl carbons, in contrast, appear at much higher fields (upfield). For instance, in 2,5-dimethyl-1H-indole, the methyl carbons show upfield shifts to around δ 47 ppm. The specific positions of the methyl groups on the indole ring influence the chemical shifts of the surrounding carbon atoms, aiding in the complete assignment of the carbon skeleton. The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes typically resonates in the downfield region of 170-220 ppm. libretexts.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for Indole Derivatives
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CHO | N-CH₃ | C-CH₃ | Solvent |
| Indole | 124.8 | 102.7 | 128.8 | 121.2 | 122.4 | 120.2 | 111.6 | 136.2 | - | - | - | DMSO-d₆ |
| 1-Methyl-1H-indole-3-carbaldehyde | 125.29 | 118.09 | - | 124.04 | 122.94 | 122.04 | - | 137.90 | 184.43 | 33.69 | - | CDCl₃ |
Proton NMR (¹H NMR) for Chemical Shift Assignments of Methyl and Aldehyde Protons
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For indole derivatives, the N-H stretching vibration is a key diagnostic peak, typically appearing around 3400 cm⁻¹. researchgate.net However, in this compound, this peak is absent due to the methylation of the indole nitrogen. For derivatives containing a carbonyl group, such as this compound-3-carbaldehyde, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde is observed in the region of 1680–1700 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring typically appear in the range of 1500-1620 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl groups and the aromatic ring are usually observed around 2850-3100 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Indole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (in unsubstituted indoles) | Stretching | ~3400 |
| C=O (aldehyde) | Stretching | 1680–1700 |
| Aromatic C=C | Stretching | 1500–1620 |
| C-H (aromatic and methyl) | Stretching | 2850–3100 |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For example, the [M+H]⁺ ion for 5-chloro-1-methyl-1H-indole-3-carbaldehyde was observed at m/z 194.03, which is consistent with the calculated value of 194.04. The fragmentation pattern of indole derivatives often involves the cleavage of substituents from the indole core. For instance, in N-substituted indoles, the loss of the N-substituent can be a prominent fragmentation pathway. For indole-3-carbaldehyde derivatives, fragmentation may involve the loss of the formyl group (CHO).
X-ray Diffraction Analysis for Single-Crystal and Solid-State Structural Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. gazi.edu.trresearchgate.netnih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.netmdpi.com For derivatives of this compound, X-ray diffraction can unequivocally establish the substitution pattern on the indole ring and the geometry of any functional groups. nih.gov The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the physical properties of the compound in the solid state. For example, in the crystal structure of some indole derivatives, C=O···H-N hydrogen bonding patterns have been analyzed.
High-Performance Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable techniques for the purification, isolation, and purity assessment of this compound and its derivatives. nih.govmdpi.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed to separate indole derivatives from reaction mixtures and impurities. nih.gov The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, can be optimized to achieve efficient separation. nih.gov LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous separation and identification of compounds in a mixture. mdpi.com This is particularly useful for monitoring reaction progress, identifying byproducts, and confirming the identity of the isolated product. mdpi.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions involving these compounds. researchgate.net
Computational Chemistry and in Silico Modeling of 1,5 Dimethyl 1h Indole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties, stability, and reactivity of indole (B1671886) derivatives. researchgate.netsmolecule.com Methodologies such as B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly employed to predict optimized geometries and electronic structures. smolecule.com
These calculations provide critical data on the distribution of electron density, highlighting the electron-rich nature of the indole ring system. The methyl groups at the N-1 and C-5 positions act as electron-donating groups, which influences the electronic properties and reactivity of the indole core. Specifically, the N-methyl group removes the potential for hydrogen bonding at the indole nitrogen, while the C-5 methyl group enhances the electron density of the benzene (B151609) portion of the heterocycle.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity patterns. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For indole derivatives, DFT studies have been used to confirm the aromatic character of both the five- and six-membered rings through calculations like nucleus-independent chemical shifts (NICS). smolecule.com Such theoretical investigations are crucial for predicting the most probable sites for electrophilic or nucleophilic attack and for understanding reaction mechanisms, such as indolization reactions, at a molecular level. smolecule.com For instance, computational studies on related structures have shown that the 3-position of the indole ring typically exhibits the highest electron density, making it the most reactive site for electrophilic substitution.
Molecular Docking Simulations for Ligand-Target Intermolecular Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as an enzyme or a receptor. ijcrt.orgnih.govajchem-a.com This technique is pivotal in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition. For derivatives of 1,5-dimethyl-1H-indole, docking studies have been instrumental in identifying potential biological activities.
For example, research on 1H-indole-2-carboxamides, which can be synthesized from this compound-2-carboxylic acid, involved their evaluation against parasitic targets like Trypanosoma cruzi. acs.org Similarly, derivatives of this compound-3-carbaldehyde have been investigated via molecular docking, which suggested their potential to bind effectively to bacterial proteins. The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity. These scores help in ranking compounds and prioritizing them for further experimental testing. ajchem-a.com
A primary output of molecular docking is the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. ijcrt.orgajchem-a.com These simulations also reveal the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Studies on various indole derivatives have demonstrated their potential to bind to a range of biological targets. For instance, certain 2-methylindole (B41428) derivatives designed as aromatase inhibitors showed high binding affinities, with docking scores reaching -7.5 kcal/mol. ijcrt.org In another study, novel 3-ethyl-1H-indole derivatives targeting the COX-2 enzyme exhibited strong predicted binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These values are often compared to a reference compound or a known inhibitor to gauge the potential of the new molecules. ijcrt.orgajchem-a.com The analysis of these binding modes provides a rational basis for the observed biological activity and guides the structural modification of the ligand to improve potency and selectivity. nih.gov
| Indole Derivative Class | Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-Methylindole Derivative (Ligand 41) | Aromatase | -7.5 | ijcrt.org |
| 3-Ethyl-1H-indole Derivative (Compound IIb) | COX-2 Enzyme | -11.35 | ajchem-a.com |
| 1,7-Annelated Indole Derivative (Cilansetron) | 5-HT3 Receptor (Ki) | 0.19 nM | nih.gov |
| Diindolylmethane Derivative (3ad) | Cannabinoid Receptor 1 (CB1) (Ki) | 1.82 µM | beilstein-journals.org |
Molecular docking not only predicts binding energy but also identifies the key amino acid residues within the target's binding pocket that interact with the ligand. ijcrt.orgajchem-a.com This information is crucial for understanding structure-activity relationships (SAR).
For example, in the docking of a 2-methylindole derivative into the aromatase enzyme, hydrogen bonds were formed with residues ARG A:159, ARG A:205, and LEU A:202. ijcrt.org In a different study, a potent 3-ethyl-1H-indole derivative formed hydrogen bonds with ALA527, ARG120, TYR355, and LYS360 in the active site of the COX-2 enzyme. ajchem-a.com Research on mosquito odorant receptors has shown that a single amino acid residue change can reverse the binding specificity between indole and its methylated counterpart, skatole, highlighting the critical role of specific residues in molecular recognition. elifesciences.org This detailed interaction mapping allows medicinal chemists to design modifications to the indole scaffold that enhance interactions with these key residues, thereby improving the compound's efficacy and selectivity.
Analysis of Binding Affinities and Interaction Modes with Macromolecular Targets (e.g., Enzymes, Receptors)
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. researchgate.netresearchgate.net MD simulations are used to assess the conformational stability of a ligand within a binding pocket and to refine the binding poses obtained from docking. researchgate.net
The stability of the ligand-receptor complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD plot suggests that the ligand remains in its binding pose without significant conformational changes. researchgate.netresearchgate.net Further analysis using root-mean-square fluctuation (RMSF) can pinpoint which parts of the protein or ligand are more flexible. researchgate.net Advanced calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can be applied to MD simulation trajectories to provide more accurate estimations of binding free energies. researchgate.net Studies on indole derivatives have used MD simulations lasting up to 100 nanoseconds to confirm stable ligand-receptor interactions, validating the initial docking results. researchgate.net
Predictive Modeling of Molecular Attributes and Drug-Likeness (e.g., Lipinski's Rule of Five Compliance)
In the early stages of drug discovery, it is crucial to assess whether a compound possesses "drug-like" properties, which are associated with favorable pharmacokinetics, such as oral bioavailability. ijcrt.orgdrugbank.com Lipinski's Rule of Five is a widely used guideline for this purpose. drugbank.comnumberanalytics.com The rule states that an orally active drug is likely to have:
A molecular weight (MW) of less than 500 Daltons. numberanalytics.com
A logarithm of the octanol-water partition coefficient (logP) not greater than 5. numberanalytics.com
No more than 5 hydrogen bond donors (HBD). numberanalytics.com
No more than 10 hydrogen bond acceptors (HBA). numberanalytics.com
Compounds that comply with these rules are considered more likely to be successful drug candidates. tandfonline.com The parent compound, this compound, and its derivatives are often evaluated against these criteria. In silico tools can quickly calculate these physicochemical properties for large sets of molecules. ijcrt.orgnih.gov For example, studies on various indole derivative libraries have filtered compounds based on their compliance with Lipinski's rule to select promising candidates for further investigation. ijcrt.orgnih.gov Other predictive models assess properties like the topological polar surface area (TPSA), which is a good indicator of oral bioavailability. nih.gov
| Property | Value | Lipinski's Rule (Violation?) |
|---|---|---|
| Molecular Formula | C10H11N | N/A |
| Molecular Weight (g/mol) | 145.20 | No (< 500) |
| logP (Octanol-Water Partition Coefficient) | ~2.8-3.0 (Predicted) | No (< 5) |
| Hydrogen Bond Donors | 0 | No (< 5) |
| Hydrogen Bond Acceptors | 1 (the ring nitrogen) | No (< 10) |
Materials Science Applications of 1,5 Dimethyl 1h Indole Derivatives
Design and Synthesis of Fluorescent Probes for Biological Imaging
The development of fluorescent probes is a cornerstone of modern biological and medical research, enabling the visualization of complex biological processes in real-time. Indole (B1671886) derivatives are frequently employed as the core fluorophore in these probes due to their inherent fluorescence and the ease with which their photophysical properties can be tuned. mdpi.comresearchgate.net The introduction of methyl groups at the N-1 and C-5 positions of the indole ring can influence the electron density distribution, which in turn affects the fluorescence quantum yield, Stokes shift, and environmental sensitivity of the probe.
The design of fluorescent probes often follows a donor-π-acceptor (D-π-A) architecture to achieve desirable photophysical properties, such as large Stokes shifts and sensitivity to the local environment. mdpi.com In this framework, the 1,5-dimethyl-1H-indole moiety can act as an effective electron donor. The synthesis of these probes typically involves the strategic introduction of various functional groups to the indole core to serve as recognition sites for specific analytes or to modulate the fluorescence output in response to changes in the biological microenvironment, such as pH. mdpi.com
Research has focused on the synthesis of various this compound derivatives for biological imaging. For instance, indole-chalcone derivatives have been evaluated as imaging probes for β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov While a specific this compound chalcone (B49325) was not detailed in the provided study, the principle of using an indole derivative with a dimethylamino group to stain Aβ plaques highlights the potential of this scaffold. nih.gov
Furthermore, derivatives such as 4-Bromo-1,5-dimethyl-1H-indole are noted for their potential fluorescence, which could be harnessed for biological imaging applications. cymitquimica.com The bromine atom provides a handle for further synthetic modifications, allowing for the attachment of targeting ligands or other functional groups to create sophisticated imaging agents. cymitquimica.com
Below is a table summarizing the synthesis and properties of some indole-based fluorescent probes. While not all are direct this compound derivatives, they illustrate the principles applied in designing such probes.
| Indole Derivative Type | Synthesis Approach | Target/Application | Key Findings |
| Phenyl-substituted Indoles (PI, NI, TI, FI) | Simple synthetic route with high yield, based on D-π-A concept. mdpi.com | pH sensing, logic gates. mdpi.com | Exhibit positive solvatochromism and variable red-shifted emission based on substituents. mdpi.com |
| Indole-Chalcones | Competitive binding assays with Aβ(1-42) aggregates. nih.gov | β-amyloid plaque imaging. nih.gov | A derivative with an N,N-dimethylamino group intensely stained Aβ plaques. nih.gov |
| Isatin (B1672199) Derivatives | Knoevenagel condensation of isatin derivatives with active methylene (B1212753) compounds. acs.org | SHP1 inhibitors for biological imaging. acs.org | Resulting compounds exhibited suitable fluorescent properties for cellular imaging. acs.org |
Exploration of this compound Scaffolds in Novel Material Design and Functional Properties
The utility of the this compound scaffold extends beyond fluorescent probes into the realm of novel functional materials. The inherent properties of the indole ring, combined with the specific modifications at the 1 and 5 positions, make these derivatives valuable building blocks for materials with tailored electronic, optical, and physical properties. openmedicinalchemistryjournal.com
The synthesis of functional polymers based on indole derivatives has led to materials with applications in electronics and energy. For example, polyindoles and their copolymers can exhibit electrical conductivity and photoluminescence, making them suitable for use in organic solar cells and other electronic devices. openmedicinalchemistryjournal.comresearchgate.net The 1,5-dimethyl substitution pattern can influence the polymerization process and the final properties of the polymer by affecting the monomer's reactivity and the polymer chain's conformation.
In addition to polymers, this compound derivatives are used to construct microporous organic polymers (MOPs). These materials possess high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation. researchgate.net The indole nitrogen can participate in interactions with guest molecules like carbon dioxide, enhancing the material's selectivity. researchgate.net
The versatility of this compound is further demonstrated by its use as a synthetic intermediate. For example, this compound-3-carbaldehyde serves as a key precursor for more complex heterocyclic structures with potential applications in medicinal chemistry and materials science. lookchem.com Similarly, this compound-2-carboxylic acid and 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione are valuable starting materials for the synthesis of new organic compounds and materials. acs.orgamericanelements.combldpharm.com
The table below highlights some of the material applications of indole derivatives, including those based on the this compound scaffold.
| Material Type | Derivative/Precursor | Synthesis/Fabrication Method | Functional Properties & Applications |
| Functional Polymers | Indole derivatives | Polymerization of indole monomers. researchgate.net | Electrical conductivity, photoluminescence; for use in organic electronics. openmedicinalchemistryjournal.comresearchgate.net |
| Microporous Organic Polymers | 3,3'-diindolylmethane (related indole structure) | Condensation polymerization. researchgate.net | High CO2 uptake and selectivity; for gas separation and hydrogen storage. researchgate.net |
| Complex Heterocycles | This compound-3-carbaldehyde | Vilsmeier-Haack reaction, condensation reactions. | Building blocks for novel compounds with potential biological and material properties. lookchem.com |
| Non-linear Optical Chromophores | 6-(pyrrolidin-1-yl)-1H-indole | Synthesis to develop chromophores with enhanced properties. openmedicinalchemistryjournal.com | Potential applications in optical materials. openmedicinalchemistryjournal.com |
The continued exploration of this compound and its derivatives is expected to yield a new generation of advanced materials with tailored functionalities for a diverse range of applications, from biological sensing to energy and environmental technologies.
Molecular Basis of Biological Interactions Involving the 1,5 Dimethyl 1h Indole Scaffold
The Indole (B1671886) Scaffold as a Foundation for Diverse Biologically Active Molecules
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental and extensively studied heterocyclic motif in medicinal chemistry. mdpi.comwisdomlib.org This aromatic system, with its ten π electrons, serves as a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a versatile scaffold for the design of novel therapeutic agents. researchgate.net The unique chemical properties of the indole ring, including its ability to mimic peptide structures and participate in various non-covalent interactions, contribute to its prevalence in a vast number of biologically active natural and synthetic compounds. frontiersin.orgresearchgate.net
The versatility of the indole scaffold is demonstrated by its presence in a wide array of pharmaceuticals and bioactive molecules with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govbenthamdirect.comresearchgate.netmdpi.com The ability to readily modify the indole core at various positions allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with improved potency and selectivity. benthamdirect.com The introduction of substituents, such as the methyl groups in 1,5-dimethyl-1H-indole, can significantly influence the electronic properties and steric interactions of the molecule, thereby modulating its biological activity.
The significance of the indole nucleus is further underscored by its presence in essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. mdpi.com These natural compounds highlight the inherent ability of the indole scaffold to interact with biological systems, providing a strong rationale for its exploration in drug discovery.
Mechanistic Studies of Molecular Interactions with Biological Targets
Disruption of Essential Enzymatic and Cellular Mechanisms
Indole derivatives, including those based on the this compound scaffold, have been shown to exert their biological effects by interfering with crucial enzymatic and cellular processes. One of the key mechanisms involves the inhibition of enzymes that are vital for the survival and proliferation of pathogenic organisms or cancer cells. For instance, some indole derivatives have demonstrated the ability to inhibit urease, an enzyme implicated in bacterial infections.
In the context of cancer, indole-based compounds can disrupt various cellular pathways. They have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, indole derivatives can act as inhibitors of protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer. rsc.org The inhibition of these kinases can disrupt downstream signaling cascades, ultimately leading to the suppression of tumor growth.
The table below summarizes the inhibitory activities of some indole derivatives against specific enzymes.
| Indole Derivative Class | Target Enzyme | Biological Implication |
| Indole-2-carboxylic acids | Myeloid cell leukemia-1 (Mcl-1) | Anticancer |
| Indeno[1,2-b]indole-diones | Casein kinase II | Anticancer |
| Indole-3-carbinol (B1674136) | PI3K/Akt/mTOR pathway components | Anticancer |
| Indole carboxylic acid esters | Tyrosinase | Antimicrobial |
DNA Binding through Intercalation and Related Molecular Actions
A significant mechanism by which certain indole derivatives exert their cytotoxic effects is through direct interaction with DNA. One of the primary modes of this interaction is intercalation, where the planar indole ring system inserts itself between the base pairs of the DNA double helix. nih.gov This process can lead to a distortion of the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately triggering cell death. farmaciajournal.com
Studies have shown that the affinity of indole derivatives for DNA can be influenced by the nature and position of substituents on the indole ring. For example, the presence of a positively charged side chain can enhance the binding affinity. rsc.org Research on dipyrido[4,3-b][3,4-f]indole derivatives has demonstrated their preferential binding to helical DNA with high affinity constants, and the most active of these compounds was shown to unwind circular DNA, a characteristic feature of intercalation. nih.gov
Beyond simple intercalation, some indole derivatives can also bind to the minor groove of the DNA. researchgate.net This mode of binding is also capable of disrupting DNA-protein interactions and interfering with DNA-dependent enzymatic activities. The specific binding mode—intercalation versus minor groove binding—is often dictated by the three-dimensional structure of the indole derivative.
The table below provides examples of indole derivatives and their DNA binding characteristics.
| Indole Derivative | Proposed DNA Binding Mode | Key Findings |
| Dipyrido[4,3-b][3,4-f]indoles | Intercalation | High affinity for helical DNA, unwinding of circular DNA. nih.gov |
| Endogenous indoles (Tryptophan, Serotonin, Melatonin) | Intercalation | Direct interaction with double-stranded DNA. farmaciajournal.com |
| Bisindole-2-carboxylic acid derivatives | Intercalation | Designed to target both P-selectin and DNA. oncotarget.com |
| Pyrazolo[1,5-a]indole derivative (MIDBT) | Intercalation and electrostatic binding | Induces DNA conformational changes and cleavage. nih.gov |
Modulatory Effects on Key Signaling Pathways at the Molecular Level
Indole derivatives, including those related to this compound, can modulate various intracellular signaling pathways that are critical for cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Compounds like indole-3-carbinol (I3C) and its derivatives have been shown to suppress the activity of this pathway, leading to the inhibition of cancer cell proliferation. nih.gov
Another important target is the NF-κB signaling pathway, which plays a key role in inflammation and cancer. mdpi.com Certain indole derivatives have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes. nrfhh.com
Furthermore, indole derivatives can influence the Ras-related signaling pathway and the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net The ERK pathway is a crucial regulator of various cellular processes, and its inhibition by specific indole derivatives has been observed in gastric cancer cells. nih.gov Indole compounds have also been identified as modulators of bacterial signaling pathways, highlighting their broad spectrum of biological activity. researchgate.net
The table below summarizes the modulatory effects of some indole derivatives on key signaling pathways.
| Indole Derivative Class | Signaling Pathway | Biological Effect |
| Indole-3-carbinol (I3C) | PI3K/Akt/mTOR | Anticancer |
| Various Indole Derivatives | NF-κB | Anti-inflammatory, Anticancer |
| mdpi.comnih.govtriazolo[1,5-a]pyrimidine indoles | ERK signaling pathway | Anticancer |
| Indole-based AHL mimics | Quorum sensing (in bacteria) | Inhibition of bacterial virulence |
Ligand-Receptor Binding Profiles (e.g., Serotonin Receptors)
The indole scaffold is a key structural motif in many ligands that bind to a variety of receptors, including G protein-coupled receptors (GPCRs). A notable example is the serotonin (5-hydroxytryptamine, 5-HT) receptor family, for which many indole-containing compounds act as agonists or antagonists. researchgate.net The structural similarity of the indole ring to the endogenous ligand serotonin allows these derivatives to interact with the receptor's binding pocket.
For instance, a series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines, which are indole derivatives, were designed and evaluated as agonists for the 5-HT1D receptor, a target for anti-migraine drugs. nih.gov These compounds exhibited comparable affinity and potency to the established drug sumatriptan.
In addition to serotonin receptors, indole derivatives have been shown to interact with other receptors, such as cannabinoid receptors. For example, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) (ORG27569) acts as an allosteric modulator of the cannabinoid 1 (CB1) receptor. nih.gov This demonstrates the ability of the indole scaffold to be adapted to target a wide range of receptors, leading to diverse pharmacological effects.
The table below presents examples of indole derivatives and their receptor binding profiles.
| Indole Derivative | Receptor Target | Activity |
| 5-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines | 5-HT1D Receptor | Agonist |
| ORG27569 | Cannabinoid 1 (CB1) Receptor | Allosteric Modulator |
| Sumatriptan | 5-HT1D Receptor | Agonist |
Investigations into Antimicrobial Molecular Action of Indole Derivatives
Indole and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. mdpi.comresearchgate.netnih.gov The antimicrobial action of these compounds is often multifaceted, involving various molecular mechanisms.
One of the primary mechanisms is the disruption of bacterial membranes. nih.gov The lipophilic nature of the indole ring allows it to insert into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.
Another important mechanism is the inhibition of biofilm formation. asm.orgnih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Indole derivatives have been shown to interfere with the signaling pathways that regulate biofilm development, such as quorum sensing. nih.gov By inhibiting biofilm formation, these compounds can render bacteria more susceptible to the host's immune system and traditional antimicrobial drugs.
Furthermore, indole derivatives can inhibit essential bacterial enzymes, similar to their action in cancer cells. This includes enzymes involved in metabolic pathways or the synthesis of cellular components. Some indole derivatives have also been found to exhibit synergistic effects when used in combination with conventional antibiotics, suggesting they can enhance the efficacy of existing treatments. asm.org
The table below summarizes the antimicrobial mechanisms of action for various indole derivatives.
| Indole Derivative | Mechanism of Action | Target Organism(s) |
| Indolicidin | Disruption of bacterial membranes | Various bacteria |
| 7-hydroxyindole | Inhibition of biofilm formation, synergistic with antibiotics | Acinetobacter baumannii |
| Various indole derivatives | Inhibition of essential enzymes | Various bacteria and fungi |
| 4-(5-methyl-3-phenyl-1H-indole) phenol | Broad-spectrum antimicrobial activity | Candida albicans, Candida glabrata, Staphylococcus aureus, Bacillus subtilis |
Utility of Indole-Derived Isonitriles as Site-Specific Infrared Probes for Local Environments
The development of site-specific infrared (IR) probes is crucial for elucidating the structure, dynamics, and local environments of biomolecules such as proteins. mdpi.com The isonitrile (or NC) group, when incorporated into a stable molecular scaffold like this compound, serves as a particularly sensitive and effective vibrational reporter. nih.govmdpi.com Its utility stems from several advantageous spectroscopic properties that distinguish it from more conventional probes like nitriles (C≡N) and azides (N₃). researchgate.netacs.org
The isonitrile stretching vibration (ν(NC)) occurs in a region of the infrared spectrum (typically ~2100-2150 cm⁻¹) that is relatively free from interference by the intrinsic absorptions of biological molecules. mdpi.com Research on model compounds, such as 5-isocyano-1-methyl-1H-indole (NM5ICI) and 6-isocyano-1-methyl-1H-indole (6ICMI), which closely mimic the core structure of a this compound-based probe, has provided detailed insights into the probe's sensitivity to its immediate surroundings. mdpi.comnih.gov
Key Research Findings:
High Sensitivity to Hydrogen Bonding: The isonitrile stretching frequency is exceptionally sensitive to hydrogen-bonding (H-bonding) interactions. researchgate.net In aprotic solvents, the probe typically exhibits a single absorption peak. However, in protic solvents capable of donating hydrogen bonds (e.g., alcohols), a second, blue-shifted peak appears at a higher frequency. mdpi.commdpi.com This new peak corresponds to the subpopulation of isonitrile groups acting as hydrogen-bond acceptors. The separation between the two peaks provides a quantitative measure of the H-bond strength. mdpi.com For instance, studies on 5-isocyano-1H-indole (5ICI) in various alcohols showed a peak separation of 16-19 cm⁻¹. mdpi.com
Sensitivity to Solvent Polarity and Electric Fields: The ν(NC) is markedly influenced by the polarity and polarizability of the local environment, a phenomenon known as the vibrational Stark effect. nfshost.comosti.gov This frequency shift can be correlated with empirical solvent parameters, such as the Kamlet-Taft π* parameter, which describes a solvent's polarizability. mdpi.commdpi.com A strong linear correlation exists between the isonitrile stretching frequency and the π* value in both protic and aprotic solvents, allowing the probe to map local electric fields within a protein's interior. researchgate.net For 6ICMI, the stretching frequency shifted by approximately 6 cm⁻¹ between n-octanol and the more polar acetonitrile (B52724). mdpi.com
Superior Spectroscopic Properties: Compared to the more commonly used nitrile group, the isonitrile moiety offers significant advantages. Its transition dipole strength is considerably larger than that of the nitrile group and is comparable to the highly intense azido (B1232118) stretch. researchgate.net Furthermore, the vibrational lifetime of the isonitrile stretching mode is significantly longer than those of both nitrile and azido probes. researchgate.netacs.org For example, 6-isocyano-1-methyl-1H-indole (6ICMI) in dimethyl sulfoxide (B87167) (DMSO) was found to have a vibrational lifetime of 6.26 ± 0.13 ps, which is longer than that observed for similar indole-based probes and is highly advantageous for advanced techniques like two-dimensional infrared (2D-IR) spectroscopy. mdpi.com
These properties make isonitrile-derivatized indoles, including those based on the this compound scaffold, powerful tools for site-specifically investigating the local hydration status, hydrogen-bonding networks, and electrostatic environment within complex and heterogeneous biological systems. nih.govnih.gov
Data Tables
The following tables present research data on model compounds that demonstrate the principles discussed.
Table 1: Isonitrile Stretching Frequencies of 6-Isocyano-1-methyl-1H-indole (6ICMI) in Various Solvents
This table shows the main isonitrile stretching frequency (ω₀(NC)) in different solvent environments, illustrating the probe's sensitivity to solvent type. Data extracted from a study by You et al. (2023). mdpi.com
| Solvent | ω₀(NC) (cm⁻¹) | Solvent Type |
| Toluene | 2119.2 | Aprotic |
| 1,4-Dioxane | 2120.4 | Aprotic |
| Tetrahydrofuran (B95107) (THF) | 2120.9 | Aprotic |
| Dimethylformamide (DMF) | 2122.9 | Aprotic |
| Acetonitrile | 2123.1 | Aprotic |
| Dimethyl sulfoxide (DMSO) | 2123.3 | Aprotic |
| n-Octanol | 2117.1 | Protic |
| 1-Butanol | 2118.4 | Protic |
| 1-Propanol | 2119.2 | Protic |
| Ethanol | 2119.8 | Protic |
| Methanol (B129727) | 2121.2 | Protic |
Table 2: Solvent Parameters and Isonitrile Frequencies for 5-Isocyano-1-methyl-1H-indole (NM5ICI)
This table details the Kamlet-Taft parameters (π* for polarizability, α for hydrogen-bond donor ability) for various solvents and the corresponding lower frequency peak (ω₀) of the isonitrile stretch. The appearance of a second, higher frequency peak (ω₁) in protic, hydrogen-bond-donating solvents (where α > 0) is a key feature of this probe. Data extracted from a study by You et al. (2019). mdpi.com
| Solvent | π* | α | ω₀ (cm⁻¹) | ω₁ (cm⁻¹) |
| Cyclohexane | 0.00 | 0.00 | 2118.8 | - |
| 1,4-Dioxane | 0.55 | 0.00 | 2119.9 | - |
| Tetrahydrofuran (THF) | 0.58 | 0.00 | 2120.8 | - |
| Dimethylformamide (DMF) | 0.88 | 0.00 | 2122.5 | - |
| Dimethyl sulfoxide (DMSO) | 1.00 | 0.00 | 2123.0 | - |
| Acetonitrile | 0.75 | 0.19 | 2123.2 | - |
| 1-Octanol | 0.40 | 0.77 | 2117.4 | 2135.2 |
| 1-Butanol | 0.47 | 0.84 | 2118.4 | 2135.2 |
| 1-Propanol | 0.52 | 0.84 | 2118.9 | 2135.6 |
| Ethanol | 0.54 | 0.86 | 2119.8 | 2135.8 |
| Methanol | 0.60 | 0.98 | 2121.1 | 2137.6 |
Q & A
Q. What are the standard synthetic methodologies for preparing 1,5-dimethyl-1H-indole, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via cyclization or substitution reactions. A representative approach involves:
- Reagents : Indole derivatives, methylating agents (e.g., methyl iodide), and catalysts (e.g., CuI for azide-alkyne cycloadditions, as seen in indole-triazole syntheses ).
- Procedure : Dissolve the indole precursor in a polar solvent (e.g., DMF or PEG-400), add methylating agents under inert atmosphere, and stir at controlled temperatures (e.g., 12 hours at 60°C).
- Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methyl groups at positions 1 and 5 deshield adjacent protons). Compare with computed chemical shifts using DFT to resolve ambiguities .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. Discrepancies between observed and theoretical masses may indicate impurities; re-purify via recrystallization .
- TLC : Monitor reaction progress using UV-active plates. Contradictory Rf values suggest side products; optimize solvent systems (e.g., hexane/ethyl acetate gradients) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if symptoms persist .
- Storage : Keep in airtight containers, away from oxidizers, at 2–8°C .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of this compound?
Methodological Answer:
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Index reflections with SHELXD .
- Refinement : Employ SHELXL for least-squares refinement. Address disorder using PART instructions; validate with R1/wR2 residuals (<5%) .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to display thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives for large-scale studies?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. Analyze via ANOVA to identify significant factors .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Continuous Flow Systems : Enhance reproducibility by automating reagent mixing and temperature control .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound analogs?
Methodological Answer:
- Error Analysis : Quantify uncertainties in NMR integration (e.g., signal overlap) or XRD occupancy factors. Use CIF validation tools (e.g., checkCIF) to flag outliers .
- Cross-Validation : Compare XRD data with computational models (Mercury 4.0) to confirm bond lengths/angles. For NMR, correlate 2D experiments (COSY, HSQC) to assign ambiguous signals .
Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound’s reactivity or bioactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to optimize geometry at B3LYP/6-311+G(d,p). Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Docking Studies : Dock this compound into target proteins (e.g., cytochrome P450) using AutoDock Vina. Validate binding poses with MD simulations (NAMD) .
Q. What experimental frameworks evaluate the biological activity of this compound in disease models?
Methodological Answer:
- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging. Use IC50 values to compare potency against reference compounds (e.g., ascorbic acid) .
- In Vivo Models : Administer derivatives in rodent ischemia-reperfusion models. Measure infarct size reduction via TTC staining; validate with histopathology .
- Mechanistic Studies : Perform Western blotting to assess protein expression (e.g., HIF-1α) in treated vs. control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
